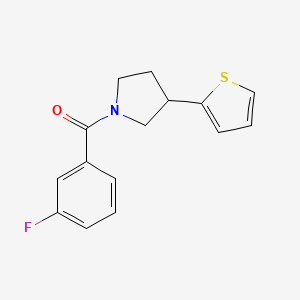

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Description

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a methanone derivative featuring a 3-fluorophenyl group and a pyrrolidine ring substituted at the 3-position with a thiophen-2-yl moiety. This compound combines aromatic fluorination (electron-withdrawing effects) with a heterocyclic thiophene, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(3-fluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTSDSRAYLVESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinyl ring.

Introduction of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using a thiophene derivative and a suitable catalyst.

Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl and thiophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Key Observations:

Fluorine vs. Chlorine’s larger size may improve lipophilicity but reduce electronic effects.

Thiophene vs. Phenyl Moieties :

- Thiophene’s sulfur atom introduces π-π stacking capabilities distinct from phenyl rings. For example, in , thiophene-containing pyrazoline derivatives (e.g., Compound 3c) show moderate yields (58.3%) and lower melting points (50–51°C) compared to bromo/nitro-substituted analogs (124–126°C) , suggesting thiophene may reduce crystallinity.

Substituent Position :

- Fluorine at the 3-position (meta) on the phenyl ring (target compound) versus 2-position (ortho) in ’s analog alters steric and electronic profiles. Ortho-substitution may hinder rotational freedom, affecting binding affinity in receptor interactions.

Biological Activity

The compound (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is , and it features several functional groups, which contribute to its unique properties:

- Fluorophenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Thiophenyl group : Imparts aromatic characteristics that may influence the compound's reactivity and stability.

- Pyrrolidinyl group : Provides a cyclic amine structure that can participate in various biological interactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Molecular Formula | C15H14FNOS |

| Molecular Weight | 281.34 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to potential therapeutic effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

- Receptor Modulation : It is hypothesized that this compound can act as a modulator of neurotransmitter receptors, potentially influencing mood and cognitive functions.

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Neuroprotective Effects

Another research focused on the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (3-Fluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone | Moderate anticancer properties | Different thiophene substitution |

| (3-Fluorophenyl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone | Antimicrobial activity | Furan ring contributes different reactivity |

Q & A

Q. What are the optimal synthetic routes for (3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, and what coupling strategies are most effective?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Pyrrolidine Ring Formation : Cyclization of amines with aldehydes (e.g., formaldehyde) under microwave-assisted conditions to enhance yield .

Thiophene Functionalization : Lithiation of thiophene followed by coupling with pyrrolidine intermediates using transition-metal catalysts (e.g., Pd or Rh) .

Final Coupling : Amide bond formation between the fluorophenyl and pyrrolidine-thiophene moieties using carbodiimide reagents (e.g., EDC or DCC) in solvents like DMF .

- Key Optimization Parameters :

| Reaction Step | Catalyst/Solvent | Yield Range | Reference |

|---|---|---|---|

| Pyrrolidine formation | Microwave, DMF | 65–78% | |

| Thiophene coupling | Pd(PPh₃)₄, THF | 70–85% | |

| Final coupling | EDC, CH₂Cl₂ | 60–75% |

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl δ ~7.3–7.6 ppm; pyrrolidine N-CH₂ at δ ~3.2–3.8 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the pyrrolidine ring and fluorophenyl-thiophene spatial arrangement .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (calculated for C₁₆H₁₅FNO₂S: 304.08 g/mol).

Advanced Research Questions

Q. How can stereochemical outcomes in the pyrrolidine ring be controlled during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of Rh or Pd complexes with chiral ligands (e.g., BINAP) to induce enantioselectivity during pyrrolidine cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor trans-pyrrolidine conformers, while non-polar solvents (e.g., toluene) may stabilize cis configurations .

- Data Contradiction Note : Conflicting reports on stereoselectivity under microwave vs. traditional heating require kinetic studies to resolve .

Q. What strategies resolve contradictions in reported biological activity data for fluorophenyl-pyrrolidine derivatives?

- Methodological Answer :

- Target-Specific Assays : Prioritize functional assays (e.g., kinase inhibition or GPCR binding) over broad phenotypic screens to isolate mechanisms .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may explain divergent activity in different studies .

- Computational Docking : Molecular dynamics simulations to predict binding modes to neurological targets (e.g., serotonin receptors) and validate with mutagenesis .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or dopamine receptors) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with blood-brain barrier permeability .

- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability .

Q. What are common impurities or byproducts formed during synthesis, and how are they characterized?

- Methodological Answer :

- Byproducts :

Unreacted Thiophene Intermediates : Detected via GC-MS (retention time ~8.2 min) .

Diastereomers : Separated using chiral HPLC (Chiralpak AD-H column, hexane:IPA = 90:10) .

- Impurity Profiling :

| Impurity Type | Detection Method | Mitigation Strategy |

|---|---|---|

| Oxidized thiophene | LC-MS (m/z 320) | Inert atmosphere (N₂/Ar) |

| Fluorophenyl hydrolysis | ¹⁹F NMR | Anhydrous conditions |

Data Contradiction Analysis

- Stereochemical Variability : Conflicting yields in Pd- vs. Rh-catalyzed reactions suggest metal-dependent transition states. Comparative DFT studies are needed to clarify .

- Biological Activity : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Standardized protocols (e.g., Eurofins Panlabs) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.